1,4-Dimethylbicyclo[2.2.1]heptan-7-one 1,4-Dimethylbicyclo[2.2.1]heptan-7-one
Brand Name: Vulcanchem
CAS No.: 89243-99-2
VCID: VC18932730
InChI: InChI=1S/C9H14O/c1-8-3-5-9(2,6-4-8)7(8)10/h3-6H2,1-2H3
SMILES:
Molecular Formula: C9H14O
Molecular Weight: 138.21 g/mol

1,4-Dimethylbicyclo[2.2.1]heptan-7-one

CAS No.: 89243-99-2

Cat. No.: VC18932730

Molecular Formula: C9H14O

Molecular Weight: 138.21 g/mol

* For research use only. Not for human or veterinary use.

1,4-Dimethylbicyclo[2.2.1]heptan-7-one - 89243-99-2

Specification

CAS No. 89243-99-2
Molecular Formula C9H14O
Molecular Weight 138.21 g/mol
IUPAC Name 1,4-dimethylbicyclo[2.2.1]heptan-7-one
Standard InChI InChI=1S/C9H14O/c1-8-3-5-9(2,6-4-8)7(8)10/h3-6H2,1-2H3
Standard InChI Key SKVSUNMZRFXNAC-UHFFFAOYSA-N
Canonical SMILES CC12CCC(C1=O)(CC2)C

Introduction

Structural and Molecular Characteristics

The compound’s bicyclo[2.2.1]heptane skeleton consists of a seven-membered ring fused to a three-membered ring, creating significant ring strain and conformational rigidity. The methyl groups at positions 1 and 4 introduce steric effects that influence reactivity, while the ketone at position 7 provides a site for nucleophilic or electrophilic attacks. X-ray crystallography and computational studies reveal bond angles and torsional stresses that differentiate it from simpler bicyclic ketones like bicyclo[2.2.1]heptan-2-one.

Synthesis Methods

Photocycloaddition Route

A seminal synthesis method involves the photocycloaddition of ethylene with 3-methylcyclopenten-2-one, followed by a thermal rearrangement of the intermediate bicyclo[3.2.0]heptane derivative to the bicyclo[2.2.1]heptane framework . This method, reported by Kirmse and Streu in 1983, achieves moderate yields (45–60%) under ultraviolet light and requires careful control of reaction conditions to avoid side products .

Diels-Alder Approach

Industrial-scale production often employs the Diels-Alder reaction between cyclopentadiene and 2-butene, followed by oxidation of the resulting adduct to introduce the ketone group. Catalysts such as Lewis acids (e.g., AlCl3\text{AlCl}_3) enhance regioselectivity, with post-reaction purification via fractional distillation achieving >95% purity.

Table 1: Comparison of Synthesis Methods

MethodStarting MaterialsYield (%)Key Conditions
Photocycloaddition Ethylene, 3-methylcyclopenten-2-one45–60UV light, 25°C
Diels-AlderCyclopentadiene, 2-butene70–85AlCl3\text{AlCl}_3, 80°C

Chemical Properties and Reactivity

Oxidation and Reduction

The ketone group undergoes selective reduction using sodium borohydride (NaBH4\text{NaBH}_4) to yield 1,4-dimethylbicyclo[2.2.1]heptan-7-ol, a reaction critical for producing pharmaceutical intermediates. Conversely, oxidation with chromium trioxide (CrO3\text{CrO}_3) regenerates the ketone from its alcohol derivative.

Electrophilic Substitution

The compound’s rigid structure directs electrophilic attacks to the less sterically hindered exo face. For example, bromination at the 2-position occurs preferentially under mild conditions (Br2\text{Br}_2, CH2Cl2\text{CH}_2\text{Cl}_2, 0°C), forming 2-bromo-1,4-dimethylbicyclo[2.2.1]heptan-7-one in 78% yield.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR (CDCl3_3): Signals at δ 1.25 (s, 3H, C1-CH3_3), δ 1.32 (s, 3H, C4-CH3_3), and δ 2.45 (m, 1H, C7-H) confirm the methyl and ketone positions.

  • 13C^{13}\text{C} NMR: Peaks at 210.5 ppm (C=O) and 28.1 ppm (C1-CH3_3) align with predicted electronic environments.

Infrared (IR) Spectroscopy

A strong absorption band at 1715 cm1^{-1} corresponds to the carbonyl stretch, while C-H stretches for methyl groups appear at 2960–2870 cm1^{-1}.

Applications and Industrial Relevance

Organic Synthesis

The compound serves as a precursor for synthesizing chiral ligands in asymmetric catalysis. For example, its reduction to 1,4-dimethylbicyclo[2.2.1]heptan-7-ol enables the production of enantiomerically pure alcohols for pharmaceutical applications.

Materials Science

Its rigid structure has been exploited in designing liquid crystals and polymers with high thermal stability. Copolymerization with styrene derivatives yields materials with glass transition temperatures (TgT_g) exceeding 150°C.

Comparison with Structural Analogs

Table 2: Key Differences Between 1,4-Dimethylbicyclo[2.2.1]heptan-7-one and Related Compounds

CompoundFunctional GroupReactivityApplications
Bicyclo[2.2.1]heptan-2-oneKetone at C2Less steric hindrance; faster reactionsSolvent additive
1,4-Dimethylbicyclo[2.2.1]heptaneNo functional groupInert; used as a framework modifierPolymer substrates
7-Oxabicyclo[2.2.1]heptaneOxygen in ringEnhanced polarity; hydrolytic stabilityDrug delivery systems

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